2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Thermal stability Differential scanning calorimetry Thermogravimetric analysis

2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (abbreviated BO-DPPT) is a thiophene-flanked diketopyrrolopyrrole (DPP) small-molecule monomer bearing branched 2-butyloctyl (BO) solubilizing chains. It belongs to the DPP-dithienyl family of electron-deficient building blocks widely employed as acceptor units in donor–acceptor (D–A) conjugated polymers and as active-layer constituents in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Molecular Formula C38H56N2O2S2
Molecular Weight 637.0 g/mol
Cat. No. B12305000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Molecular FormulaC38H56N2O2S2
Molecular Weight637.0 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4
InChIInChI=1S/C38H56N2O2S2/c1-5-9-13-15-21-29(19-11-7-3)27-39-35(31-23-17-25-43-31)33-34(37(39)41)36(32-24-18-26-44-32)40(38(33)42)28-30(20-12-8-4)22-16-14-10-6-2/h17-18,23-26,29-30H,5-16,19-22,27-28H2,1-4H3
InChIKeyMJAMVCSFPRWISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (BO-DPPT): Procurement-Grade Diketopyrrolopyrrole Monomer for Organic Electronics


2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (abbreviated BO-DPPT) is a thiophene-flanked diketopyrrolopyrrole (DPP) small-molecule monomer bearing branched 2-butyloctyl (BO) solubilizing chains. It belongs to the DPP-dithienyl family of electron-deficient building blocks widely employed as acceptor units in donor–acceptor (D–A) conjugated polymers and as active-layer constituents in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. The compound features a highly planar DPP core with two electron-withdrawing carbonyl groups that promote strong intermolecular π–π stacking and charge transport, while the 2-butyloctyl side chains impart sufficient solubility for solution processing [2].

Why Generic DPP-Thiophene Substitution Is Not Straightforward for 2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione


Although structurally similar DPP derivatives—such as furan-flanked analogs (BO-DPPF) or ethylhexyl-substituted variants (EH-DPPT)—are frequently considered interchangeable in device fabrication workflows, direct comparative evidence demonstrates that substitution of the flanking heterocycle or the solubilizing alkyl chain produces quantifiable and functionally consequential shifts in thermal stability, electronic energy levels, absorption/emission maxima, solid-state packing, and electropolymerization behavior [1]. For example, replacing thiophene with furan raises the HOMO by ~0.03 eV and lowers the thermal decomposition threshold by 35°C [1], while exchanging the 2-butyloctyl chain for 2-ethylhexyl can double the power conversion efficiency in analogous photovoltaic devices but at the cost of reduced solubility and altered film morphology [2][3]. These differences are not marginal; they directly govern device-processing windows, charge injection barriers, and long-term operational stability, making blind substitution a material risk in both research and scaled manufacturing contexts.

Quantitative Differentiators for 2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Head-to-Head and Cross-Study Evidence


Thermal Stability: 27°C Higher Melting Point and 35°C Higher Decomposition Temperature vs. Furan Analog BO-DPPF

In a direct head-to-head comparison under identical experimental conditions, BO-DPPT (thiophene-flanked) exhibits quantitatively superior thermal robustness relative to its furan-flanked counterpart BO-DPPF, despite sharing the identical 2-butyloctyl solubilizing chain. The melting point (Tm) measured by differential scanning calorimetry (DSC) is 112°C for BO-DPPT versus 85°C for BO-DPPF—a difference of 27°C [1]. Thermogravimetric analysis (TGA) reveals that the temperature corresponding to 5% weight loss (Td) is 305°C for BO-DPPT compared to 270°C for BO-DPPF, representing a 35°C higher decomposition threshold [1]. This thermal stability differential is attributed to the stronger electron-donating character and higher polarizability of thiophene versus furan, which enhances intermolecular donor–acceptor interactions in the solid state [1].

Thermal stability Differential scanning calorimetry Thermogravimetric analysis DPP monomer

Electronic Energy Levels: Deeper LUMO (−3.04 eV) and Lower HOMO (−5.44 eV) vs. BO-DPPF for Enhanced Acceptor Strength

Density functional theory (DFT) calculations performed on both monomers using identical methodology (B3LYP/6-31G(d,p)) reveal that BO-DPPT possesses a deeper lowest unoccupied molecular orbital (LUMO) at −3.04 eV compared to −2.96 eV for BO-DPPF, and a slightly lower highest occupied molecular orbital (HOMO) at −5.44 eV versus −5.41 eV [1]. The resulting theoretical HOMO–LUMO gap is 2.40 eV for BO-DPPT, narrower than the 2.45 eV computed for BO-DPPF [1]. The 0.08 eV deeper LUMO is particularly significant: it enhances the electron-accepting character of BO-DPPT, making it a stronger acceptor unit when incorporated into D–A copolymers, which can improve electron injection and transport in both OFET and OPV device architectures [1].

HOMO-LUMO DFT calculation Acceptor strength Energy level tuning

Optical Absorption Red-Shift: 6 nm Bathochromic Shift in λmax and 15 nm Red-Shift in Emission vs. BO-DPPF

UV-Vis absorption spectroscopy in dilute dichloromethane (DCM) solution reveals that BO-DPPT exhibits a λmax at 544 nm, which is red-shifted by 6 nm relative to BO-DPPF (λmax = 538 nm) [1]. Photoluminescence measurements show an even larger disparity: BO-DPPT emits at 562 nm compared to 547 nm for BO-DPPF, a 15 nm bathochromic shift [1]. The experimental optical bandgap, calculated from absorption onset wavelengths (λonset = 572 nm for BO-DPPT vs. 578 nm for BO-DPPF), is 2.16 eV for BO-DPPT and 2.14 eV for BO-DPPF—a small but consistent 0.02 eV difference [1]. The red-shifted absorption and emission are attributed to the stronger electron-donating nature and higher polarizability of the thiophene moiety, which intensifies the intramolecular charge transfer (ICT) between the donor (thiophene) and the DPP lactam core acceptor [1].

UV-Vis absorption Photoluminescence Intramolecular charge transfer Optical bandgap

Solid-State Ordering: Higher XRD Peak Intensity and Larger Lamellar d-Spacing vs. BO-DPPF

Powder X-ray diffraction (XRD) analysis demonstrates that both monomers exhibit crystalline character, but BO-DPPT displays higher intensity primary diffraction peaks compared to BO-DPPF, indicating superior solid-state ordering [1]. The primary diffraction peak for BO-DPPT appears at 2θ = 5.19°, corresponding to a lamellar d-spacing of 19.73 Å, whereas BO-DPPF shows its primary peak at 2θ = 5.51° (d = 18.61 Å) [1]. The larger lamellar spacing of BO-DPPT (by 1.12 Å) is consistent with the marginally greater steric volume of thiophene versus furan, yet the higher peak intensity suggests that thiophene-flanked DPP achieves more coherent long-range lamellar ordering [1]. This is further corroborated by the broader DSC melting endotherm of BO-DPPT, which reflects its enhanced crystallinity relative to the sharper-melting BO-DPPF [1].

X-ray diffraction Crystallinity Lamellar packing π-π stacking

Electropolymerization Behavior: Higher Oxidation Onset and Lower Current Response vs. BO-DPPF Dictates Processing Strategy

Cyclic voltammetry (CV) under potentiodynamic conditions (−2.0 to +2.0 V vs. ferrocene) reveals fundamentally different electropolymerization behavior between BO-DPPT and BO-DPPF [1]. The thiophene-based BO-DPPT exhibits its polymer-initiation oxidation peak at 1.08 V, which is substantially higher (more anodic) than the corresponding furan-based BO-DPPF peak at 0.68 V—a difference of 0.40 V [1]. Additionally, the overall current response during electropolymerization is lower for BO-DPPT compared to BO-DPPF, indicating that the thiophene-flanked monomer is less readily electropolymerized [1]. The first reduction peak for BO-DPPT appears at −0.76 V versus −0.84 V for BO-DPPF [1]. These differences arise from the lower electropositive character of thiophene relative to furan, making BO-DPPT less prone to oxidative coupling but more resistant to unintended electrochemical degradation during device operation [1].

Electropolymerization Cyclic voltammetry Oxidation potential Conducting polymer films

Alkyl Chain Engineering Trade-off: BO-DPPT Enables 5.62% PCE in D–A Copolymer Solar Cells but Sacrifices Mobility vs. EH Analogs

Cross-study analysis of DPP-thiophene building blocks with different N-alkyl substituents reveals a consistent trade-off: the 2-butyloctyl (BO) chain provides superior solubility and broader processing windows compared to the shorter 2-ethylhexyl (EH) chain, but at the expense of reduced solid-state π–π interactions and consequently lower charge carrier mobility and photovoltaic efficiency [1][2]. In a direct small-molecule comparison, PYDPP-BO delivered a PCE of 2.86% versus 4.64% for PYDPP-EH, with SCLC hole mobilities of 1.25 × 10⁻⁴ and 2.14 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively [1]. Similarly, DTBDTDPP-BO:PCBM devices achieved a PCE below 3%, while the EH analog reached 4.35% [2]. However, when BO-DPPT is employed as the acceptor unit in high-molecular-weight D–A copolymers (e.g., PBDTT-S-DPP), the solubility advantage of the BO chain enables sufficient molecular weight for effective film formation, yielding a PCE of 5.62% with a Voc of 0.79 V—outperforming the analogous selenophene variant PBDTSe-S-DPP (PCE = 5.01%) [3]. This underscores that the BO chain is not inherently inferior; its value depends on whether the application prioritizes solution processability and film quality (favoring BO) or maximizing charge transport metrics (favoring EH).

Polymer solar cells Power conversion efficiency Alkyl chain engineering Solubility vs. crystallinity trade-off

Procurement-Guided Application Scenarios for 2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Based on Quantitative Evidence


Donor–Acceptor Copolymer Synthesis for High-Voc Polymer Solar Cells (OPVs)

BO-DPPT is directly evidenced as a high-performing acceptor comonomer in 2D-conjugated D–A copolymers. When copolymerized with benzodithiophene (BDT) donors bearing alkylthio-thiophene side chains, the resulting polymer PBDTT-S-DPP delivers a PCE of 5.62% with a Voc of 0.79 V, outperforming the selenophene-side-chain analog by 0.61% in absolute PCE [1]. The deeper LUMO of BO-DPPT (−3.04 eV vs. −2.96 eV for furan analog) contributes to favorable energy level alignment with PC71BM acceptors, enabling efficient exciton dissociation [2]. Users synthesizing D–A copolymers for OPV applications should select BO-DPPT when targeting optimized Voc and balanced donor–acceptor energetics.

Solution-Processed OFET Active Layers Where Thermal Budget and Film Morphology Are Critical

The 27°C higher melting point (112°C vs. 85°C for furan analog) and 35°C higher decomposition temperature (305°C vs. 270°C) of BO-DPPT [1] make it the preferred DPP monomer for OFET fabrication processes involving thermal annealing steps above 100°C. The superior XRD crystallinity and well-defined lamellar packing (d-spacing = 19.73 Å) are structural prerequisites for efficient intermolecular charge hopping in thin-film transistor channels [1]. Although pure BO-DPPT small-molecule OFET mobility data are not reported in the identified direct comparison literature, the solid-state ordering parameters predict favorable charge transport when used as a building block.

Red/NIR-Absorbing and Emitting Optoelectronic Materials

BO-DPPT exhibits a 6 nm red-shifted absorption λmax (544 nm) and a 15 nm red-shifted emission λmax (562 nm) relative to its furan-flanked analog BO-DPPF [1]. This bathochromic shift, driven by the stronger electron-donating character of thiophene, positions BO-DPPT as the superior choice among DPP-dithienyl monomers for applications requiring extended-wavelength photon harvesting or red/NIR electroluminescence, such as narrow-bandgap photoactive layers in tandem solar cells or red-emitting organic light-emitting diodes [1].

Large-Area Solution-Coated or Printed Organic Electronics Requiring Enhanced Solubility

The branched 2-butyloctyl (BO) chain confers greater solubility in common organic solvents (CHCl₃, DCM, chlorobenzene) compared to linear alkyl or shorter branched (EH) DPP analogs [1][2]. While this solubility advantage comes with an empirically established trade-off in charge mobility (e.g., PYDPP-BO exhibits μh = 1.25 × 10⁻⁴ cm² V⁻¹ s⁻¹ vs. 2.14 × 10⁻⁴ cm² V⁻¹ s⁻¹ for the EH analog [2]), it is the enabling factor for large-area coating techniques such as slot-die coating, blade coating, and inkjet printing, where ink viscosity, wettability, and film uniformity are governed by solubility, not mobility maxima. Procurement for scaled device fabrication should prioritize BO-DPPT when deposition method compatibility is the gating constraint.

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